molecular formula C12H16N2S B8789553 2-Benzothiazolepentanamine CAS No. 39650-67-4

2-Benzothiazolepentanamine

Cat. No. B8789553
M. Wt: 220.34 g/mol
InChI Key: LRVUNUHOUQQGTK-UHFFFAOYSA-N
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Patent
US04235838

Procedure details

A mixture of caprolactam (62 g; 0.55 mole) and o-aminothiophenol (68.8; 0.55 mole) was heated with p-toluenesulfonic acid (4.3 g) at 190°-260° for 41/2 hrs. while removing water by distillation. The product was essentially pure 2-(5-aminopentyl)benzothiazole.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[SH:16].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[NH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1[S:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=1

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0.55 mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while removing water
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
Smiles
NCCCCCC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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